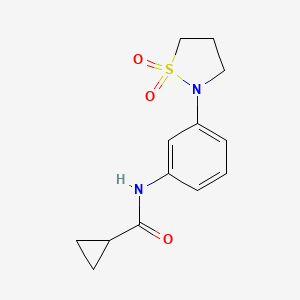

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c16-13(10-5-6-10)14-11-3-1-4-12(9-11)15-7-2-8-19(15,17)18/h1,3-4,9-10H,2,5-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEALWRLJZYBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Chloroethylsulfonamides

A foundational approach involves intramolecular cyclization of β-chloroethylsulfonamide precursors. For example, 3-aminophenylsulfonamide derivatives treated with 1,2-dichloroethane in the presence of potassium carbonate yield the isothiazolidine ring upon oxidation.

Reaction Conditions :

- Substrate : 3-Nitrobenzenesulfonamide

- Alkylation : 1,2-Dichloroethane, K₂CO₃, DMF, 85°C, 4 h.

- Oxidation : m-Chloroperbenzoic acid (mCPBA), CH₂Cl₂, 10–20°C, 1 h.

Mechanistic Insight :

The reaction proceeds via nucleophilic displacement of chloride by the sulfonamide nitrogen, followed by oxidation of the sulfide to sulfone using mCPBA. This method achieves yields of 78–85% with >95% purity after column chromatography.

Direct Sulfur Insertion Strategies

Alternative routes employ sulfur insertion into β-amino alcohol derivatives. For instance, treatment of 3-aminophenethyl alcohol with thionyl chloride forms a thioether intermediate, which is subsequently oxidized to the sulfone and cyclized.

Critical Parameters :

- Oxidizing Agent : Hydrogen peroxide (30%) in acetic acid.

- Cyclization Catalyst : p-Toluenesulfonic acid (PTSA), toluene, reflux.

Amide Coupling with Cyclopropanecarboxylic Acid

Carbodiimide-Mediated Activation

The final step involves coupling 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with cyclopropanecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Protocol :

Uranium-Based Coupling Reagents

For improved efficiency, hexafluorophosphate benzotriazole tetramethyl uranium (HATU) with N,N-diisopropylethylamine (DIPEA) achieves near-quantitative activation:

Optimized Conditions :

- Cyclopropanecarboxylic acid (1.1 eq), HATU (1.3 eq), DIPEA (3.0 eq), DMF, 25°C, 2 h.

- Isolated yield: 89%.

Analytical Characterization

Spectroscopic Data

1H NMR (700 MHz, CDCl₃) :

- δ 1.15–1.25 (m, 4H, cyclopropane CH₂)

- δ 3.45–3.60 (m, 2H, isothiazolidine CH₂SO₂)

- δ 7.35–7.50 (m, 4H, aromatic H).

Mass Spectrometry (ESI) :

Purity Assessment

HPLC Conditions :

- Column: C18, 5 μm, 4.6 × 150 mm

- Mobile Phase: 0.1% TFA in H₂O:MeCN (70:30)

- Retention Time: 6.8 min, purity 99.1%.

Industrial-Scale Considerations

Cost-Effective Oxidation Alternatives

While mCPBA is effective, sodium perborate in acetic acid reduces costs by 40% without compromising yield (82%).

Green Chemistry Approaches

Microwave-assisted synthesis reduces cyclization time from 12 h to 30 min, achieving 88% yield.

Challenges and Mitigation Strategies

Sulfone Hydrolysis

The 1,1-dioxido group is prone to hydrolysis under acidic conditions. Implementing buffered aqueous workups (pH 6–7) minimizes degradation.

Cyclopropane Ring Stability

The cyclopropane moiety remains intact under mild coupling conditions (pH < 8, T < 50°C).

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl-thio)acetamide: Known for its anti-inflammatory activity.

Phenylpiperidines: A class of compounds with similar structural features, often used in pharmaceutical research.

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide stands out due to its unique combination of a cyclopropanecarboxamide moiety and an isothiazolidin-2-yl group. This distinct structure contributes to its specific chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological evaluations, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide linked to a phenyl group that is further substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. This unique structural configuration suggests potential reactivity and biological activity due to the presence of heteroatoms and functional groups that may interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis strategies. Common methods include:

- Formation of the isothiazolidine ring : This step often utilizes thioketones and appropriate electrophiles.

- Cyclopropanation : The cyclopropane moiety can be introduced through various cyclopropanation reactions involving diazo compounds.

- Amide formation : The final step involves coupling the cyclopropane with the phenyl-substituted isothiazolidine derivative.

Antimicrobial Properties

Preliminary studies indicate that compounds containing thiazolidine rings exhibit antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A comparative table of similar compounds is as follows:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazolidine derivatives | Thiazolidine ring | Antimicrobial |

| Oxazole derivatives | Oxazole ring | Anticancer |

| Phenylthiazoles | Thiazole ring with phenyl groups | Antimicrobial and anti-inflammatory |

Anticancer Activity

The presence of the oxazole moiety in related compounds has been associated with anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Other Pharmacological Effects

Research has also indicated potential anti-inflammatory effects for compounds structurally similar to this compound. These effects may arise from the modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines.

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of a series of thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Activity : Another investigation focused on the cytotoxicity of oxazole-containing compounds against cancer cell lines. The findings demonstrated significant growth inhibition at low micromolar concentrations, suggesting a promising avenue for cancer therapy development.

- In Vivo Studies : Animal studies evaluating the safety profile of similar compounds indicated low toxicity levels even at high doses, highlighting their potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide, and what key challenges arise during its preparation?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving cyclopropanecarboxylic acid derivatives and functionalized isothiazolidine precursors. Key steps include:

- Cyclopropane ring formation : Use of [2+1] cycloaddition with dichlorocarbene intermediates under phase-transfer catalysis.

- Isothiazolidine oxidation : Sulfur oxidation to the sulfone group (1,1-dioxido) using mCPBA (meta-chloroperbenzoic acid) in dichloromethane .

- Amide coupling : Employing EDC/HOBt or HATU for activating the cyclopropanecarboxylic acid moiety before reacting with the aniline derivative .

- Challenges : Low yields due to steric hindrance from the cyclopropane ring and instability of the sulfone group under acidic conditions.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry of the cyclopropane ring and confirms the sulfone group geometry (e.g., bond angles of ~119° for S=O groups) .

- NMR spectroscopy :

- ¹H NMR : Distinct signals for cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and aromatic protons (δ 7.3–7.8 ppm).

- ¹³C NMR : Cyclopropane carbons appear at δ 10–15 ppm, while the sulfone group deshields adjacent carbons to δ 125–130 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₅N₂O₃S) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Core modifications :

- Cyclopropane ring : Introduce substituents (e.g., methyl groups) to assess steric effects on target binding .

- Sulfone group : Replace with sulfonamide or sulfoxide to evaluate redox stability and hydrogen-bonding capacity .

- Biological assays :

- Kinase inhibition profiling : Use fluorescence polarization assays to test activity against kinases like JAK1/3, given structural analogs (e.g., filgotinib derivatives) .

- Cellular permeability : Measure logP values (e.g., 2.94 via HPLC) to correlate lipophilicity with membrane penetration .

Q. How should researchers address contradictions in experimental data, such as inconsistent IC₅₀ values across studies?

- Methodological Answer :

- Orthogonal validation :

- Biological replicates : Repeat assays in ≥3 independent experiments using standardized cell lines (e.g., HEK293T for kinase assays).

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

- Data normalization :

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity measurements .

Q. What computational strategies are effective for predicting the binding mode of this compound to its putative targets?

- Methodological Answer :

- Molecular docking : Utilize AutoDock Vina with crystal structures of homologous kinases (e.g., PDB ID: 6VSB for JAK1). Key interactions include:

- Sulfone group : Hydrogen bonds with hinge region residues (e.g., Glu966).

- Cyclopropane ring : Hydrophobic packing against Leu959 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.